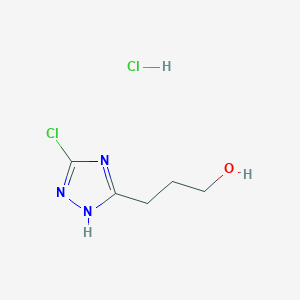
methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Mechanisms
Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is involved in various chemical synthesis processes and reaction mechanisms. A study by Vasin et al. (2019) demonstrates its use in the formation of 1,3-dipolar cycloaddition products through reactions with Schiff bases derived from α-alanine methyl ester and aromatic aldehydes. This reaction, catalyzed by silver acetate and triethylamine, results in methyl (2S*,4S*,5S*)-5-aryl-4-methanesulfonylpyrrolidine-2-carboxylates, offering insights into stereoselectivity and transition states via DFT/PBE calculations (Vasin et al., 2019).
Catalytic Applications
In the field of catalysis, this compound plays a role in the synthesis of other compounds. Tamaddon and Azadi (2018) describe the use of a related compound, nicotinum methane sulfonate, derived from nicotine and methane sulfonic acid, as a protic ionic liquid showing excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This highlights the potential of this compound derivatives in catalytic processes (Tamaddon & Azadi, 2018).
Biochemistry and Enzyme Systems
The compound also finds relevance in biochemical studies. Gunsalus, Romesser, and Wolfe (1978) investigated analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. Such studies provide crucial insights into the role of sulfonate and related compounds in biochemical pathways and enzyme systems (Gunsalus, Romesser, & Wolfe, 1978).
Organic Chemistry and Molecular Synthesis
In organic chemistry, this compound is part of the synthesis of various organic compounds. Ogura, Katoh, and Tsuchihashi (1978) discuss the formation of bis(methylthio)(methylsulfinyl)methane in reactions involving methyl (methylthio)methyl sulfoxide with sodium hydride. This showcases the compound's utility in producing complex molecular structures, highlighting its versatility in organic synthesis (Ogura, Katoh, & Tsuchihashi, 1978).
Chemical Engineering and Process Development
This compound also finds applications in chemical engineering. Periana et al. (1993) report on a homogeneous system for the catalytic oxidation of methane to methanol via methyl bisulfate, indicating potential uses in industrial chemical processes. This study exemplifies the broader implications of such compounds in the field of chemical engineering and industrial applications (Periana et al., 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-1-methylsulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDTDIFEQDIND-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide](/img/structure/B2657277.png)
![2-Chloro-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2657279.png)

![Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate](/img/structure/B2657283.png)
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2657288.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2657289.png)




